Neomangiferin
Descripción general
Descripción
Neomangiferin is a natural plant polyphenol of C-glycosylxanthone structure . It is a xanthonoid polyphenol extracted from fruit, peel, bark, and leaf of Mangifera indica L. (mango) . It has been found to have various structures, including native mangiferin, isomangiferin, homomangiferin, and neomangiferin .
Synthesis Analysis
The total synthesis of Neomangiferin has been achieved starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose . The key steps involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization for the construction of the core xanthone skeleton .Molecular Structure Analysis
Neomangiferin is a C-glycosylxanthone structure . Its molecular formula is C25H28O16 .Chemical Reactions Analysis
The key steps in the synthesis of Neomangiferin involve a stereoselective Lewis acid promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization .Physical And Chemical Properties Analysis
Neomangiferin has a molecular weight of 584.48 g/mol . Its CAS Registry Number is 64809-67-2 .Aplicaciones Científicas De Investigación
Neomangiferin in Inflammatory and Autoimmune Diseases
A study conducted by Lim et al. (2016) highlighted neomangiferin's potential in modulating the Th17/Treg balance, suggesting its efficacy in treating colitis. The compound was found to suppress retinoic acid receptor-related orphan receptor gamma t (RORγt) and IL-17 expression while promoting IL-10 expression, indicating its role in ameliorating inflammation and autoimmune responses (Lim et al., 2016).
Neomangiferin in Osteolysis and Bone Health
Wang et al. (2018) explored the impact of neomangiferin on murine calvarial inflammatory osteolysis. The compound significantly inhibited osteolysis and bone resorption induced by ultra-high-molecular-weight polyethylene particles, demonstrating its potential in treating bone-related diseases and conditions like aseptic loosening in prostheses (Wang et al., 2018).
Neomangiferin in Metabolic Disorders
Chengyan Zhou et al. (2015) investigated neomangiferin's effects on nonalcoholic fatty liver disease (NAFLD) in rats. The study revealed that neomangiferin administration significantly reduced liver fat accumulation and serum lipid levels, indicating its therapeutic potential in addressing metabolic disorders like NAFLD (Zhou, C. et al., 2015).
Neomangiferin in Pharmacokinetics and Metabolism
Research by Gao et al. (2016) on the pharmacokinetics and metabolism of neomangiferin in rats showed that orally administered neomangiferin was partly metabolized into mangiferin. This study provides insights into the bioavailability and metabolic pathways of neomangiferin, crucial for understanding its therapeutic efficacy (Gao et al., 2016).
Neomangiferin in Synthesis and Chemical Studies
Ehianeta et al. (2016) conducted a comprehensive review on the biosynthesis and chemical synthesis of mangiferin and its congeners, including neomangiferin. This study provides valuable information on the chemical properties and synthesis techniques of neomangiferin, aiding inthe development of pharmacological applications (Ehianeta et al., 2016).
Neomangiferin in Cardiovascular Health
A study by Wu et al. (2021) showed that mangiferin, which is structurally similar to neomangiferin, inhibited proliferation and migration of vascular smooth muscle cells and alleviated neointimal formation in mice. These findings suggest potential cardiovascular benefits of neomangiferin, especially in the context of vascular health and arterial diseases (Wu et al., 2021).
Neomangiferin in Anti-Inflammatory and Antioxidant Activities
Mangiferin, closely related to neomangiferin, has been extensively studied for its antioxidant and anti-inflammatory properties. A review by Gold-Smith et al. (2016) detailed the mechanisms of action of mangiferin, which can be indicative of the potential effects of neomangiferin. This includes modulation of various transcription factors and signaling pathways, providing insights into the anti-inflammatory and antioxidant potential of neomangiferin (Gold-Smith et al., 2016).
Neomangiferin in Dermatological Applications
Zhao et al. (2017) explored the role of mangiferin, a compound similar to neomangiferin, in dermatitis. The study demonstrated mangiferin's effectiveness in inhibiting dermatitis in mouse models, suggesting neomangiferin could potentially have similar dermatological benefits (Zhao et al., 2017).
Neomangiferin in Neuroprotective Effects
Yang et al. (2016) investigated mangiferin's neuroprotective properties in cerebral ischemia-reperfusion injury. Given the structural similarities between mangiferin and neomangiferin, these findings could suggest neomangiferin's potential in neuroprotection and treatment of neurological disorders (Yang et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOVGXVRYBSGI-IRXABLMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317610 | |
Record name | Neomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neomangiferin | |
CAS RN |
64809-67-2 | |
Record name | Neomangiferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomangiferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.